4-Methyl-7-(2-methylphenyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one
Overview
Description
4-Methyl-7-(2-methylphenyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-(2-methylphenyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the pyrrolidinyl and methylphenyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. The choice of raw materials and reagents, as well as waste management practices, are also important considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-7-(2-methylphenyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
4-Methyl-7-(2-methylphenyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-7-(2-methylphenyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-7-(2-methylphenyl)-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one include other quinazolinone derivatives and pyrrolidinyl-substituted molecules. Examples include:
- 4-Methyl-7-phenyl-2-pyrrolidinylquinazolin-5-one
- 4-Methyl-7-(2-chlorophenyl)-2-pyrrolidinylquinazolin-5-one
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-methyl-7-(2-methylphenyl)-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-13-7-3-4-8-16(13)15-11-17-19(18(24)12-15)14(2)21-20(22-17)23-9-5-6-10-23/h3-4,7-8,15H,5-6,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTCUPDXOVDULB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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